molecular formula C8H11Cl2F3N2 B8214806 Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride

Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride

Cat. No.: B8214806
M. Wt: 263.08 g/mol
InChI Key: IWTGWKDFNWMYHM-UHFFFAOYSA-N
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Description

Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride is a pyridine-derived amine salt with the molecular formula C₉H₁₁Cl₂F₃N₂ (calculated molecular weight: 283.1 g/mol). The compound features:

  • A pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 3-position.
  • A methylamine group linked via a methylene bridge to the pyridine's 2-position.
  • Dihydrochloride salt formation, enhancing aqueous solubility and stability for pharmaceutical applications.

Properties

IUPAC Name

N-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.2ClH/c1-12-5-7-6(8(9,10)11)3-2-4-13-7;;/h2-4,12H,5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTGWKDFNWMYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC=N1)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-(trifluoromethyl)pyridine, which can be obtained through various methods, including the reaction of pyridine with trifluoromethylating agents.

    N-Methylation: The next step involves the introduction of the methylamine group. This can be achieved through N-methylation reactions using methylamine or its derivatives under controlled conditions.

    Formation of Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Steps: Including crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Applications/Notes
Target Compound C₉H₁₁Cl₂F₃N₂ 283.1 Trifluoromethyl, pyridine, methylamine High (salt form) Likely intermediate for kinase inhibitors; improved solubility due to HCl salt
Pexidartinib Hydrochloride (Turalio®) C₂₀H₁₇ClF₃N₅O 443.8 Chloropyrrolopyridine, trifluoromethyl, pyridine Moderate FDA-approved for TGCT; targets CSF1R/kit kinases
2-(5-Bromopyrimidin-2-yl)ethylamine Hydrochloride C₈H₁₂BrClN₃ 261.6 Bromopyrimidine, ethylamine Moderate Halogenated heterocycle may enhance DNA-targeting activity
Adamantane Derivative C₁₂H₂₂Cl₂N₂ 265.2 Adamantane, aminomethyl Low Rigid structure may improve CNS penetration; used in neurological agent research
Pyrazole Analog C₆H₁₂Cl₂N₃ 209.1 Pyrazole, methylamine Moderate Electron-rich heterocycle; potential for diverse binding interactions

Key Research Findings and Trends

Trifluoromethyl vs. Halogen Substitution :

  • The target compound’s -CF₃ group offers metabolic stability and electron-withdrawing effects, enhancing binding affinity to hydrophobic enzyme pockets compared to bromine or chlorine in analogs like 2-(5-bromopyrimidin-2-yl)ethylamine .
  • Pexidartinib’s chloropyrrolopyridine moiety adds complexity but increases selectivity for CSF1R, a therapeutic target .

Salt Form and Solubility: The dihydrochloride salt in the target compound improves aqueous solubility over non-salt analogs (e.g., adamantane derivative), which is critical for oral bioavailability .

Adamantane-based amines () exhibit rigid, three-dimensional structures that enhance blood-brain barrier penetration but reduce solubility.

Molecular Weight and Complexity: The target compound’s lower molecular weight (283.1 vs.

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